molecular formula C10H9NO3 B14176442 4-(3-Nitrophenyl)but-3-YN-1-OL CAS No. 872188-86-8

4-(3-Nitrophenyl)but-3-YN-1-OL

Cat. No.: B14176442
CAS No.: 872188-86-8
M. Wt: 191.18 g/mol
InChI Key: ZPLYZUOJZSPUCG-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)but-3-YN-1-OL is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a nitrophenyl group attached to a butyn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)but-3-YN-1-OL typically involves the reaction of 1-iodo-3-nitrobenzene with 3-butyn-1-ol. The reaction is carried out under specific conditions to ensure high yield and purity. For instance, the reaction may be catalyzed by a palladium complex in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)but-3-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Nitrophenyl)but-3-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)but-3-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)but-3-YN-1-OL is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

872188-86-8

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(3-nitrophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9NO3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,2,7H2

InChI Key

ZPLYZUOJZSPUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCCO

Origin of Product

United States

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